Product packaging for Benzyl 2-(bromomethyl)phenylcarbamate(Cat. No.:CAS No. 1314987-88-6)

Benzyl 2-(bromomethyl)phenylcarbamate

Cat. No.: B2852719
CAS No.: 1314987-88-6
M. Wt: 320.186
InChI Key: GPZUDOZFMADUBM-UHFFFAOYSA-N
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Description

Foundational Significance of Carbamate (B1207046) Functional Groups in Advanced Organic Synthesis

The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is a cornerstone of modern organic synthesis. Its importance is multifaceted, stemming from its remarkable stability and diverse reactivity. Carbamates are widely recognized as excellent protecting groups for amines, shielding them from unwanted reactions while being readily removable under specific conditions. acs.orgnih.gov This attribute is crucial in multi-step syntheses, particularly in peptide and pharmaceutical chemistry. acs.orgnih.gov

Furthermore, the carbamate moiety is a key structural component in a vast number of biologically active molecules and approved drugs. nih.gov Its ability to participate in hydrogen bonding and to influence the conformational properties of a molecule makes it a valuable pharmacophore in drug design. nih.gov In the context of synthetic strategy, the carbamate group can act as a directed metalation group, facilitating the selective functionalization of aromatic rings at the ortho position, a powerful tool for constructing complex molecular frameworks. acs.orgnih.gov

Strategic Importance of Benzylic Halides as Versatile Synthetic Intermediates

Benzylic halides, compounds featuring a halogen atom attached to a carbon atom adjacent to an aromatic ring, are highly valued as versatile intermediates in organic synthesis. The reactivity of the benzylic carbon is significantly enhanced due to the ability of the adjacent aromatic ring to stabilize, through resonance, any developing positive charge in the transition state of nucleophilic substitution reactions. This stabilization facilitates both SN1 and SN2 reaction pathways, making benzylic halides amenable to a wide range of transformations. nih.gov

The carbon-bromine bond in a benzylic bromide is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the facile introduction of a wide array of functional groups at the benzylic position, including alcohols, ethers, amines, and carbon-based substituents. organic-chemistry.org The selective bromination of a benzylic C-H bond, often achieved using reagents like N-bromosuccinimide (NBS), provides a direct and efficient route to these valuable synthetic precursors. organic-chemistry.org

Research Landscape and Specific Focus on Benzyl (B1604629) 2-(bromomethyl)phenylcarbamate as a Model System

The strategic combination of a carbamate and a benzylic bromide within the same molecule, as seen in ortho-bromomethylated aryl carbamates, presents a compelling platform for synthetic exploration. Benzyl 2-(bromomethyl)phenylcarbamate (CAS No. 1314987-88-6) emerges as a noteworthy model system for investigating the chemical behavior of this class of compounds. bldpharm.combldpharm.com

While detailed research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure suggests a rich and varied reactivity profile. The presence of the ortho-bromomethyl group provides a reactive handle for nucleophilic substitution, while the benzyl carbamate moiety offers opportunities for modification or can influence the reactivity of the aromatic ring. This dual functionality makes it an intriguing substrate for the synthesis of novel heterocyclic systems, functionalized aromatic compounds, and potential precursors to biologically active molecules. Further investigation into the specific reactivity and synthetic applications of this compound is warranted to fully elucidate its potential as a versatile building block in organic synthesis.

Chemical Compound Data

Compound Name
This compound
N-bromosuccinimide

Properties of this compound

PropertyValue
CAS Number1314987-88-6
Molecular FormulaC15H14BrNO2
Molecular Weight320.19 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14BrNO2 B2852719 Benzyl 2-(bromomethyl)phenylcarbamate CAS No. 1314987-88-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[2-(bromomethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c16-10-13-8-4-5-9-14(13)17-15(18)19-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZUDOZFMADUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Mechanistic Elucidation of Reactivity in Benzyl 2 Bromomethyl Phenylcarbamate Systems

Detailed Reaction Pathways of the Benzylic Bromide Moiety

The bromomethyl group attached to the phenyl ring is a benzylic halide, a class of compounds known for its enhanced reactivity in substitution and metal-catalyzed reactions.

The benzylic bromide in Benzyl (B1604629) 2-(bromomethyl)phenylcarbamate can react with nucleophiles through both unimolecular (Sₙ1) and bimolecular (Sₙ2) nucleophilic substitution mechanisms. quora.comkhanacademy.org The preferred pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. libretexts.org

The Sₙ1 mechanism proceeds through a two-step process involving the initial, rate-determining departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. quora.comyoutube.comstackexchange.com The positive charge is delocalized across the aromatic ring, which significantly stabilizes this intermediate. quora.com In a subsequent fast step, a nucleophile attacks the carbocation. youtube.com This pathway is favored by conditions such as the use of weak nucleophiles and polar protic solvents (e.g., methanol, water), which can solvate both the leaving group and the carbocation intermediate. libretexts.orgyoutube.com

The Sₙ2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide ion. khanacademy.orgyoutube.com This mechanism leads to an inversion of stereochemistry at the carbon center. The transition state involves a pentacoordinate carbon atom. quora.com Sₙ2 reactions are favored by strong nucleophiles and polar aprotic solvents (e.g., acetone, acetonitrile), which solvate the cation but not the nucleophile, thus enhancing its reactivity. libretexts.org The benzylic carbon, being sterically unhindered, is accessible to backside attack, making the Sₙ2 pathway viable. khanacademy.org

FactorSₙ1 MechanismSₙ2 Mechanism
Mechanism TypeStepwise (Carbocation intermediate)Concerted (Single transition state)
Rate LawRate = k[Substrate]Rate = k[Substrate][Nucleophile]
NucleophileWeak (e.g., H₂O, ROH)Strong (e.g., I⁻, RS⁻, N₃⁻)
SolventPolar Protic (e.g., alcohols, water)Polar Aprotic (e.g., acetone, DMF, DMSO)
StereochemistryRacemizationInversion of configuration
Intermediate StabilityFavored by resonance-stabilized benzylic carbocationFavored by sterically accessible substrate

The carbon-bromine (C-Br) bond of the benzylic bromide moiety is susceptible to oxidative addition by low-valent transition metal complexes, a fundamental step in a wide array of cross-coupling reactions. proquest.comacs.org This process is central to the formation of new carbon-carbon and carbon-heteroatom bonds. Catalysts based on palladium, nickel, and other transition metals are commonly employed. nih.govmit.edu

The mechanism of oxidative addition for benzyl halides typically follows an Sₙ2-type pathway. umb.edulibretexts.orgnih.gov In this process, the electron-rich metal center acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion. libretexts.org This concerted step results in the formal oxidation of the metal by two units (e.g., from Pd(0) to Pd(II)) and the formation of two new bonds: a metal-carbon bond and a metal-bromide bond. umb.edu

Key characteristics of this mechanistic pathway include:

Kinetics: The reaction is typically second-order, being first-order in both the metal complex and the benzyl bromide. nih.gov

Stereochemistry: Like a standard Sₙ2 reaction, the oxidative addition proceeds with an inversion of configuration at the benzylic carbon. umb.edu

Solvent Effects: The reaction is often accelerated in polar solvents, which can stabilize the charge separation in the Sₙ2-like transition state. umb.edu

Once the oxidative addition has occurred, the resulting organometallic intermediate can participate in subsequent steps of a catalytic cycle, such as transmetalation and reductive elimination, to complete the cross-coupling reaction and regenerate the active catalyst. acs.org

Mechanistic Aspects of the Carbamate (B1207046) Functional Group

The benzyl carbamate group (-NHCOOBn) in the molecule serves primarily as a protecting group for the aniline (B41778) nitrogen. Its cleavage and its ability to direct reactions on the aromatic ring are governed by distinct mechanistic principles.

The removal (deprotection) of the benzyl carbamate group, often referred to as a carboxybenzyl (Cbz or Z) group, can be achieved through several methods, with hydrogenolysis being the most common and efficient. total-synthesis.commasterorganicchemistry.com

Acidic and Basic Hydrolysis: Benzyl carbamates are generally stable and resistant to cleavage under many acidic and basic conditions that would typically hydrolyze esters or other types of carbamates. acs.orgacs.org However, under harsh conditions, basic hydrolysis can occur via a bimolecular acyl substitution (BAc2) mechanism. rsc.orgresearchgate.net This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate, forming a tetrahedral intermediate. Subsequent collapse of this intermediate can cleave either the C-O or C-N bond. rsc.orgresearchgate.net Vigorous acidic conditions can also effect cleavage, but this is less common.

Hydrogenolysis: This is the preferred method for cleaving the Cbz group due to its mild and highly specific nature. total-synthesis.comacs.org The mechanism involves catalytic hydrogenation, typically using hydrogen gas (H₂) and a palladium catalyst, often supported on carbon (Pd/C). taylorfrancis.com The reaction proceeds in two main steps:

Cleavage of the Benzyl-Oxygen Bond: The catalyst facilitates the hydrogenolysis of the C-O bond at the benzylic position. This cleavage forms toluene (B28343) and an unstable carbamic acid intermediate. total-synthesis.comtaylorfrancis.com

Decarboxylation: The resulting carbamic acid spontaneously decomposes, losing carbon dioxide (CO₂) to yield the free, deprotected amine. taylorfrancis.com

Transfer hydrogenolysis, using a hydrogen donor like cyclohexene (B86901) or ammonium (B1175870) formate (B1220265) instead of H₂ gas, is also an effective alternative. nih.gov

Cleavage MethodReagentsMechanismKey Features
HydrogenolysisH₂, Pd/CCatalytic reduction of the C-O benzylic bond, followed by decarboxylation. taylorfrancis.comMild, highly selective, and very common for Cbz groups. total-synthesis.com
Basic HydrolysisStrong base (e.g., NaOH), heatNucleophilic acyl substitution (BAc2) via a tetrahedral intermediate. rsc.orgRequires harsh conditions; carbamate is generally resistant. acs.orgarkat-usa.org
Acidic HydrolysisStrong acid, heatProtonation followed by nucleophilic attack.Generally requires harsh conditions; not a preferred method. acs.org

The carbamate functional group is recognized as one of the most powerful Directed Metalation Groups (DMGs) in organic synthesis, particularly in the context of Directed ortho-Metalation (DoM). nih.govuwindsor.canih.gov A DMG enhances the kinetic acidity of protons at the ortho position, allowing for regioselective deprotonation by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. organic-chemistry.org

While the most extensively studied carbamate DMGs are O-aryl carbamates (Ar-OCONR₂), the underlying principle applies to related systems. nih.govacs.org The mechanism involves:

Pre-complexation: The organolithium reagent coordinates to the Lewis basic carbonyl oxygen of the carbamate group. acs.org

Directed Deprotonation: This chelation positions the base in close proximity to the ortho-proton, facilitating its abstraction and leading to the formation of a thermodynamically stable ortho-lithiated species. uwindsor.ca

This strategy transforms the carbamate group into a powerful tool for the regioselective synthesis of polysubstituted aromatic compounds, as the resulting aryllithium intermediate can be trapped with a wide variety of electrophiles. nih.govorganic-chemistry.org

A significant reaction pathway available to the ortho-lithiated intermediates generated from O-aryl carbamates is the anionic ortho-Fries rearrangement. acs.orgrsc.orgwikipedia.org This rearrangement is a powerful synthetic method for producing ortho-hydroxyaryl amides. organic-chemistry.org

The mechanism involves an intramolecular 1,3-migration of the carbamoyl (B1232498) group from the phenolic oxygen to the ortho-lithiated carbon atom. rsc.org The reaction is typically initiated by treating an O-aryl carbamate with a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures. acs.orgorganic-chemistry.org The process can be described in two steps:

Ortho-Lithiation: The base selectively removes the proton ortho to the carbamate directing group, as described previously. organic-chemistry.org

Intramolecular Rearrangement: The resulting aryllithium intermediate undergoes a rearrangement where the electrophilic carbonyl carbon of the carbamate is attacked by the nucleophilic ortho-lithiated carbon. This forms a tetrahedral intermediate which, upon aqueous workup, yields the final ortho-hydroxy amide product. rsc.orgwikipedia.org

This rearrangement provides a regioselective alternative to the traditional Lewis acid-catalyzed Fries rearrangement and is highly valued for its efficiency in constructing complex aromatic structures. rsc.orgwikipedia.org

Role of the Carbamate as a Directed Metalation Group (DMG) in Regioselective Transformations

Directed Remote Metalation and Halogen Dance Mechanisms

The presence of both a carbamate group and a bromomethyl substituent on the phenyl ring of Benzyl 2-(bromomethyl)phenylcarbamate introduces a complex landscape for metalation and potential subsequent rearrangements. The carbamate functionality is recognized as a potent directed metalation group (DMG), typically facilitating deprotonation at the ortho position. nih.gov However, the interplay between this directing effect and the presence of other substituents can lead to more complex reactivity, including remote metalation and halogen dance phenomena.

Directed remote metalation, where deprotonation occurs at a position other than the one immediately adjacent to the directing group, can be influenced by steric hindrance around the primary ortho positions. nih.gov While the benzylcarbamate group strongly directs ortho-lithiation, the bromomethyl substituent at the 2-position sterically encumbers one of the ortho sites. This could potentially favor metalation at the more accessible 6-position.

Furthermore, in systems containing a halogen, the initial lithiation can be followed by a "halogen dance," a positional isomerization of the halogen atom on the aromatic ring. wikipedia.org This rearrangement is driven by the formation of a more stable aryl anion intermediate. wikipedia.org In the context of this compound, if metalation were to occur, for instance, at the 6-position, a subsequent halogen dance could, in principle, lead to the migration of the bromine atom from the benzylic position to a position on the aromatic ring. The currently accepted mechanism for the halogen dance involves a stepwise process of deprotonation to form an aryl anion, which then engages in a nucleophilic displacement on a halogen atom of another molecule, propagating a chain process. wikipedia.org The thermodynamic stability of the resulting aryl anion is the primary driving force for the reaction. wikipedia.org

It is important to note that for bromides, metal-halogen exchange can be faster than directed lithiation when using alkyllithium bases. uwindsor.ca This presents a potential competing pathway where the alkyllithium reagent reacts with the bromomethyl group, leading to a benzylic lithium species rather than an aryl lithium species. The choice of base is therefore critical; lithium amide bases are often used to favor benzylic lithiation over ring lithiation. uwindsor.ca

Analysis of Chemo- and Regioselectivity in Multi-Functionalized Systems

The multi-functional nature of this compound, possessing a carbamate, a bromomethyl group, and an aromatic ring, gives rise to significant challenges and opportunities in controlling chemo- and regioselectivity during chemical transformations. The outcome of a reaction is highly dependent on the nature of the reagents and the reaction conditions.

In electrophilic aromatic substitution reactions, the regioselectivity is governed by the electronic properties of the substituents already present on the ring. The benzylcarbamate group, specifically the nitrogen atom with its lone pair of electrons, can donate electron density to the ring through resonance, making it an activating group and an ortho-, para-director. libretexts.org Conversely, the bromomethyl group is generally considered to be a deactivating group due to the electron-withdrawing inductive effect of the bromine atom. When both an activating and a deactivating group are present, the activating group typically governs the position of subsequent substitution. Therefore, in electrophilic aromatic substitution reactions of this compound, substitution would be expected to occur at the positions ortho and para to the carbamate group. Given that the 2-position is occupied and the other ortho position (6-position) is sterically unhindered, and the para position (4-position) is also available, a mixture of products could be anticipated.

The chemoselectivity of reactions involving this compound is also a critical consideration. For instance, in reactions with nucleophiles, there are multiple electrophilic sites: the benzylic carbon of the bromomethyl group and the carbonyl carbon of the carbamate. Strong nucleophiles are likely to favor SN2 displacement of the bromide from the benzylic position, a typically facile reaction. Softer nucleophiles might preferentially attack the benzylic carbon, while harder nucleophiles could potentially target the carbamate carbonyl, although this is generally less reactive towards nucleophilic attack than, for example, an acyl chloride.

The interplay between these factors is highlighted in the theoretical outcomes of various reaction types, as summarized in the table below.

Reaction TypeExpected Major Regioisomeric Product(s)Key Factors Influencing Selectivity
Electrophilic Aromatic Substitution (e.g., Nitration)4-Nitro and 6-Nitro derivativesThe activating, ortho-, para-directing effect of the carbamate group dominates over the deactivating effect of the bromomethyl group. libretexts.org
Nucleophilic Substitution (e.g., with NaCN)Benzyl 2-(cyanomethyl)phenylcarbamateThe high reactivity of the benzylic bromide towards SN2 displacement.
Directed ortho-Metalation (e.g., with s-BuLi)6-Lithio derivativeThe strong directing effect of the carbamate group to the ortho position, with the 6-position being sterically more accessible than the 2-position. nih.gov

Iv. Strategic Utility in Advanced Organic Synthesis and Complex Molecule Construction

Building Block Applications for Diversely Functionalized Aromatic Frameworks

The dual reactivity of Benzyl (B1604629) 2-(bromomethyl)phenylcarbamate makes it a valuable synthon for introducing complex functionalities onto an aromatic core. The presence of the reactive C-Br bond and the carbamate (B1207046) group allows for sequential or orthogonal chemical modifications.

Carbon-Carbon Bond Formation via Cross-Coupling Methodologies

The benzylic bromide moiety of Benzyl 2-(bromomethyl)phenylcarbamate is an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the creation of carbon-carbon bonds. While specific studies detailing the use of this compound are limited, the reactivity of the benzyl bromide functional group is well-established in several key cross-coupling methodologies.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide. Benzyl bromides are known to couple with arylboronic acids in the presence of a palladium catalyst, offering a direct route to diarylmethane structures. The reaction is tolerant of a wide array of functional groups, and the carbamate moiety in this compound is expected to be compatible with typical Suzuki-Miyaura conditions.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The use of benzyl bromides as coupling partners, though less common than aryl halides, provides a pathway to propargyl-arene derivatives, which are valuable intermediates in the synthesis of more complex molecules.

Heck Reaction: In the Heck reaction, an unsaturated halide couples with an alkene to form a substituted alkene. Benzyl halides can participate in this reaction, leading to the formation of allylbenzene (B44316) derivatives. This methodology allows for the extension of the carbon framework with unsaturated moieties.

The utility of benzyl bromides in these reactions suggests that this compound can serve as a versatile building block for introducing an ortho-amino-substituted benzyl group, which can be further functionalized after deprotection.

Installation of Diverse Heteroatom-Containing Moieties via Electrophilic Substitution

While the benzylic bromide is primed for nucleophilic substitution, the carbamate-protected aromatic ring can potentially undergo electrophilic substitution to introduce heteroatom-containing groups. However, the primary utility for installing heteroatoms with this substrate lies in the direct displacement of the bromide. The electrophilic benzylic carbon is highly susceptible to attack by a wide range of heteroatom nucleophiles. This allows for the direct and efficient installation of functionalities such as:

Ethers and Thioethers: Reaction with alkoxides or thiolates yields the corresponding benzyl ethers and thioethers.

Amines: Direct amination with primary or secondary amines provides access to substituted 2-(aminomethyl)anilines.

Azides: Substitution with sodium azide (B81097) furnishes a benzyl azide, a precursor for the synthesis of triazoles via click chemistry or for reduction to a primary amine.

These transformations highlight the role of this compound as a versatile precursor for a variety of heteroatom-functionalized aromatic compounds.

Cyclization Reactions and Heterocycle Synthesis Mediated by Carbamate Derivatives

The strategic placement of the reactive bromomethyl group ortho to the carbamate-protected amine in this compound and its derivatives provides an ideal scaffold for intramolecular reactions to form heterocyclic systems.

[3+2]-Cycloaddition Reactions with Phenylcarbamate Scaffolds

While not directly involving this compound, the broader class of carbamate-containing scaffolds is utilized in cycloaddition reactions. nih.gov For instance, the generation of azomethine ylides from α-amino acids can be trapped by various dipolarophiles in [3+2] cycloaddition reactions to form pyrrolidine (B122466) rings. nih.gov A related strategy could potentially involve the conversion of the bromomethyl group in this compound into a suitable dipolar species or its reaction with a 1,3-dipole to construct five-membered heterocycles. The development of such cascade reactions is an active area of research for synthesizing complex heterocyclic frameworks in a single step. nih.gov

Condensation and Imine Formation from ortho-Formylphenylcarbamate Derivatives

A derivative of the title compound, an ortho-formylphenylcarbamate, can serve as a key precursor for heterocycle synthesis via condensation and imine formation. The ortho-formylphenylcarbamate can be synthesized from this compound by oxidation of the bromomethyl group to an aldehyde. This derivative then possesses the necessary functionalities for intramolecular condensation.

The formation of an imine through the reaction of an aldehyde with an amine is a fundamental reaction in organic chemistry. nih.gov In the case of an ortho-formylphenylcarbamate, after deprotection of the carbamate to reveal the free aniline (B41778), an intramolecular condensation between the ortho-amino and formyl groups can lead to the formation of dihydroquinazoline (B8668462) or related heterocyclic systems. This cyclization is a powerful strategy for the synthesis of nitrogen-containing heterocycles that are prevalent in pharmacologically active compounds.

Precursor Role in the Synthesis of Advanced Intermediates for Polymeric and Specialized Materials

The bifunctional nature of this compound makes it a candidate as a monomer or a key intermediate in the synthesis of specialized polymers and materials. The reactive benzyl bromide can be used for polymerization reactions or for grafting onto existing polymer backbones.

For example, the benzyl bromide functionality can be converted into a polymerizable group, such as a styrenic or acrylic moiety, via a suitable cross-coupling or substitution reaction. The carbamate-protected amine can either be carried through the polymerization and deprotected later to provide functional polymers with free amino groups, or it can be modified prior to polymerization to introduce other desired functionalities. These resulting polymers with pendant-functionalized aromatic groups could find applications in areas such as specialty coatings, resins, or as ligands for catalysis. While specific examples utilizing this compound in polymer science are not widely reported, its structure is analogous to other functional monomers used to create advanced materials.

V. Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the solution-state structure of Benzyl (B1604629) 2-(bromomethyl)phenylcarbamate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be assembled.

High-resolution ¹H and ¹³C NMR spectra provide the fundamental data required for assigning the primary structure of the molecule. Each unique proton and carbon atom in the structure generates a distinct signal, and the characteristics of these signals (chemical shift, integration, and multiplicity) reveal their chemical environment and connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the two phenyl rings, the benzylic protons of the carbamate (B1207046) and the bromomethyl group, and the amine proton. The expected chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the substituents. For instance, the protons on the phenyl ring bearing the bromomethyl group are expected to show complex splitting patterns due to their distinct chemical environments.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon atom. The chemical shifts of the carbonyl carbon in the carbamate group, the benzylic carbons, and the aromatic carbons are highly diagnostic for confirming the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for Benzyl 2-(bromomethyl)phenylcarbamate Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbamate N-H8.0 - 9.0 (broad singlet)N/A
Benzyl -CH₂-O~5.2 (singlet)~67
Phenyl C-H (Benzyl)7.3 - 7.5 (multiplet)128 - 129
Phenyl C (ipso, Benzyl)N/A~136
Phenyl C-H (Carbamate)7.1 - 7.6 (multiplet)123 - 130
Phenyl C (ipso, N)N/A~138
Phenyl C (ipso, CH₂Br)N/A~132
Bromomethyl -CH₂-Br~4.6 (singlet)~33
Carbonyl C=ON/A~154

While one-dimensional NMR establishes connectivity, two-dimensional techniques are employed to probe more subtle structural details, such as through-bond and through-space correlations.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is instrumental in confirming proton-proton coupling networks. libretexts.orgoxinst.com It generates cross-peaks between signals of protons that are J-coupled (typically over two or three bonds). For this compound, COSY would definitively link the adjacent protons on the substituted phenyl ring, helping to resolve the complex multiplets observed in the 1D spectrum. libretexts.org It would confirm the connectivity within each of the aromatic spin systems.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. This is crucial for determining the preferred conformation of the molecule in solution. For example, NOESY could reveal correlations between the benzylic (-CH₂-O) protons and the protons on the carbamate's phenyl ring, or between the N-H proton and nearby aromatic protons, providing critical insights into the rotational preferences around the C-N and O-C bonds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

HRMS is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula of this compound is C₁₅H₁₄BrNO₂, corresponding to a neutral mass of 320.0259 Da. HRMS can measure this mass to within a few parts per million (ppm), providing unambiguous confirmation of the molecular formula.

Beyond accurate mass, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers valuable structural information. The fragmentation of benzyl N-phenylcarbamates is known to proceed through characteristic pathways. nih.gov Common fragmentation patterns for this molecule would likely include:

Benzylic Cleavage: Loss of the benzyl group to form a tropylium (B1234903) ion at m/z 91.

Alpha-Cleavage: Cleavage adjacent to the carbonyl group or the C-Br bond.

Ion-Neutral Complexes: Formation of intermediate complexes that can lead to proton and hydride transfer reactions, influencing the relative abundance of product ions. nih.gov

Table 2: Key Predicted Fragments for this compound in Mass Spectrometry

m/z (Mass-to-Charge Ratio) Proposed Fragment Structure/Identity Fragmentation Pathway
321/323[M+H]⁺ (protonated molecule, isotopic pattern for Br)Soft Ionization
91[C₇H₇]⁺ (Tropylium ion)Cleavage of benzyl-oxygen bond
107[C₇H₇O]⁺ (Benzyloxonium ion)Cleavage of oxygen-carbonyl bond
200/202[C₇H₇BrNO]⁺Loss of the benzyl group
241[C₁₅H₁₄NO₂]⁺Loss of Bromine radical

The choice of ionization technique is critical for successful mass spectrometric analysis.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like carbamates. It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. nih.gov This allows for the accurate mass determination of the intact molecule. Collisionally activated dissociation (CAD) of the ESI-generated parent ion can then be used to systematically study its fragmentation pathways. nih.gov

Direct Analysis in Real Time (DART): DART is an ambient ionization method that allows for the rapid analysis of samples in their native state with minimal preparation. nih.gov Ionization occurs by exposing the sample to a stream of heated, excited gas (typically helium or nitrogen). nih.govmdpi.com DART-MS would be a valuable tool for the rapid screening and identification of this compound on surfaces or in complex mixtures, providing a quick confirmation of its presence and molecular weight.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for the rapid identification of key functional groups. The IR spectrum of this compound would be expected to display several characteristic absorption bands that confirm its structure.

Table 3: Diagnostic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine)Stretching3200 - 3400
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic, CH₂)Stretching2850 - 3000
C=O (Carbamate)Stretching1680 - 1720
C=C (Aromatic)Stretching1450 - 1600
C-O (Ester-like)Stretching1200 - 1300
C-N (Amide-like)Stretching1200 - 1300
C-Br (Alkyl Halide)Stretching500 - 600

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

While NMR provides the solution-state structure, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. By diffracting X-rays off a single crystal of the compound, a precise map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision.

A crystallographic study of this compound would reveal:

The planarity of the carbamate linkage.

The relative orientation of the two phenyl rings.

The specific bond angles and lengths of the entire molecule, including the C-Br and benzylic C-O bonds.

Intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate how the molecules pack together in the crystal lattice.

This technique provides the ultimate structural confirmation and a static snapshot of the molecule's preferred conformation in the solid phase. researchgate.net

Vi. Theoretical and Computational Approaches in Understanding Benzyl 2 Bromomethyl Phenylcarbamate Chemistry

Density Functional Theory (DFT) Calculations for Mechanistic Postulation and Energetic Profiling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and energetics of molecules. This method is particularly valuable for postulating reaction mechanisms and constructing detailed energetic profiles of reaction pathways. For a molecule like Benzyl (B1604629) 2-(bromomethyl)phenylcarbamate, DFT calculations can be employed to explore potential intramolecular reactions, such as cyclization, and to understand the factors that control these processes.

DFT calculations typically involve the use of a functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), in conjunction with a basis set, like 6-31G+(d,p) or 6-311+G(d,p), to approximate the solutions to the Schrödinger equation. scirp.orgnih.gov These calculations can determine the optimized geometries of reactants, transition states, intermediates, and products along a proposed reaction coordinate. The energies of these species are then used to construct a reaction energy profile, which provides crucial information about the feasibility and kinetics of the reaction. For instance, the activation energy (the energy difference between the reactant and the transition state) is a key determinant of the reaction rate.

In the context of Benzyl 2-(bromomethyl)phenylcarbamate, a likely intramolecular reaction is the cyclization to form a seven-membered ring, initiated by the nucleophilic attack of the carbamate (B1207046) nitrogen or oxygen onto the benzylic carbon bearing the bromine atom. DFT calculations could be used to model this process, identifying the transition state for the C-N or C-O bond formation and the subsequent loss of the bromide ion. The energetic profile would reveal whether the reaction is thermodynamically favorable (i.e., the product is lower in energy than the reactant) and what the kinetic barrier to the reaction is.

Table 1: Illustrative Energetic Profile for a Postulated Intramolecular Cyclization of this compound calculated using DFT

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant This compound0.0
TS1 Transition state for C-N bond formationValue would be calculated
Intermediate Cyclic intermediateValue would be calculated
TS2 Transition state for proton transfer/rearrangementValue would be calculated
Product Final cyclized productValue would be calculated

Note: The values in this table are illustrative and would be determined from specific DFT calculations on this compound.

Molecular Orbital (MO) Analysis for Reactivity Predictions and Electronic Structure Interpretation

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of molecules and predicting their reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy and spatial distribution of these orbitals can offer significant insights into the chemical behavior of a molecule.

For this compound, an analysis of the HOMO and LUMO can help predict its reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

In this compound, the HOMO is likely to be localized on the electron-rich regions of the molecule, such as the phenyl rings and the carbamate group, particularly the nitrogen and oxygen atoms. The LUMO, on the other hand, is expected to be centered on the electrophilic sites, most notably the benzylic carbon attached to the bromine atom, due to the C-Br bond's antibonding character. This distribution of frontier orbitals would support the feasibility of an intramolecular nucleophilic attack, as the nucleophilic site (part of the HOMO) and the electrophilic site (part of the LUMO) are within the same molecule.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound

Molecular OrbitalEnergy (eV)Primary Atomic Orbital ContributionsReactivity Implication
HOMO Calculated ValueN(p), O(p), Phenyl πNucleophilic character
LUMO Calculated ValueC-Br σ*Electrophilic character at the benzylic carbon
HOMO-LUMO Gap Calculated Value-Indicator of chemical reactivity

Note: The values and contributions in this table are illustrative and would be obtained from specific MO calculations on this compound.

Computational Modeling of Reaction Selectivity and Transition States

Computational modeling is a powerful tool for investigating the selectivity of chemical reactions and for characterizing the geometry and energetics of transition states. In cases where a molecule can undergo multiple reaction pathways, computational methods can predict which pathway is more likely to occur by comparing the activation energies of the competing transition states.

For this compound, there could be competition between different intramolecular cyclization pathways. For example, the nucleophilic attack could originate from the carbamate nitrogen or one of the carbamate oxygens, leading to different cyclic products. Computational modeling can be used to locate the transition states for each of these pathways and calculate their respective activation energies. The pathway with the lower activation energy would be predicted to be the kinetically favored one.

The geometry of a transition state provides a snapshot of the bond-making and bond-breaking processes during a reaction. For the intramolecular cyclization of this compound, the transition state geometry would show the partial formation of the new C-N or C-O bond and the partial breaking of the C-Br bond. Analysis of these geometries can provide a deeper understanding of the reaction mechanism.

Furthermore, computational models can explore the influence of various factors, such as solvent effects, on reaction selectivity. By performing calculations in the presence of a solvent model (e.g., a polarizable continuum model), it is possible to simulate how the solvent might stabilize or destabilize different transition states, thereby altering the reaction outcome.

Table 3: Illustrative Comparison of Competing Intramolecular Cyclization Pathways for this compound

PathwayNucleophileProduct Ring SizeCalculated Activation Energy (kcal/mol)Predicted Selectivity
Path A Nitrogen7-memberedValue would be calculatedKinetic/Thermodynamic Product
Path B Carbonyl Oxygen7-memberedValue would be calculatedKinetic/Thermodynamic Product
Path C Ester Oxygen7-memberedValue would be calculatedKinetic/Thermodynamic Product

Note: The data in this table is illustrative and would be the result of detailed computational modeling of the reaction pathways for this compound.

Vii. Future Perspectives and Emerging Research Avenues

Exploration of Asymmetric Synthesis and Chiral Induction with Related Scaffolds

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While specific asymmetric syntheses involving Benzyl (B1604629) 2-(bromomethyl)phenylcarbamate are not extensively documented, the broader class of N-aryl carbamates and related structures serves as a fertile ground for exploring chiral induction and asymmetric catalysis.

Future research is likely to focus on leveraging the carbamate (B1207046) and aryl functionalities within these scaffolds to direct stereoselective transformations. Methodologies that have shown promise for related structures include:

Catalytic Atroposelective Synthesis : The synthesis of atropisomers (conformational isomers that are stable enough to be isolated) is a burgeoning field. Chiral phosphoric acid catalysts have been successfully used for the atroposelective synthesis of N-aryl 1,2,4-triazoles, achieving high enantiomeric ratios. nih.gov This principle could be extended to sterically hindered N-aryl carbamates, where the rotation around the N-aryl bond is restricted, to generate novel chiral molecules. nih.gov

Biocatalytic Approaches : Enzymes offer unparalleled stereoselectivity. For instance, ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) has been employed for the asymmetric synthesis of various N-arylated aspartic acids by catalyzing the addition of arylamines to fumarate (B1241708) with excellent enantiomeric excess (>99% ee). scispace.com Exploring enzymes that can act on or be engineered to accept substituted phenylcarbamate scaffolds could provide a direct and green route to chiral derivatives.

The development of these asymmetric methods will be crucial for synthesizing chiral building blocks for pharmaceuticals and advanced materials.

Development of Greener and More Sustainable Synthetic Protocols (e.g., Mechanochemistry, Continuous Flow)

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, energy consumption, and the use of hazardous solvents. For carbamate synthesis, mechanochemistry and continuous flow processing represent two promising sustainable technologies.

Mechanochemistry: This solvent-free or low-solvent technique uses mechanical force (e.g., in a ball mill) to induce chemical reactions. It offers advantages such as reduced reaction times, milder conditions, and the elimination of hazardous solvents. acs.org The synthesis of various carbamates has been successfully achieved using 1,1'-carbonyldiimidazole (B1668759) (CDI) as an eco-friendly acylating agent in a vibrational or planetary ball mill. acs.org This method has proven to be general for a wide range of primary and secondary alcohols and amines, often resulting in higher yields compared to solution-based syntheses without the need for chromatographic purification. acs.org

Table 1: Comparison of Mechanochemical vs. Solution-Based Carbamate Synthesis

Feature Mechanochemical Synthesis Conventional Solution Synthesis
Solvent None or minimal Typically required (e.g., chlorinated solvents)
Activation Mechanical energy Often requires heating or activating agents
Reaction Time Generally shorter Can be lengthy
Work-up Simple, often filtration only Often requires extraction and chromatography

| Environmental Impact | Lower | Higher |

Continuous Flow Synthesis: Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers enhanced safety, scalability, and control over reaction parameters. A continuous flow process has been developed for producing benzyl carbamate (Cbz-carbamate) products by coupling a Curtius rearrangement with biocatalytic impurity removal. nih.govnih.govbeilstein-journals.org In this system, carboxylic acids are converted to the desired carbamates in high yield and purity. nih.gov The integration of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), can further enhance the process by selectively removing byproducts, simplifying purification. nih.govresearchgate.net

Table 2: Scope of Cbz-Carbamates Synthesized via a Continuous Flow Process

Starting Carboxylic Acid Product Isolated Yield (%)
Benzoic acid Benzyl phenylcarbamate 91
4-Methoxybenzoic acid Benzyl (4-methoxyphenyl)carbamate 95
4-Chlorobenzoic acid Benzyl (4-chlorophenyl)carbamate 89
Phenylacetic acid Benzyl benzylcarbamate 75

Data adapted from research on continuous flow Curtius rearrangement processes. beilstein-journals.orgresearchgate.net

These greener protocols are not only environmentally advantageous but also align with the chemical industry's need for more efficient and cost-effective manufacturing processes. nih.gov

Innovative Applications in Material Science and Catalyst Design

Monomers for Advanced Polymers : The N-aryl carbamate structure is related to diisocyanates and carbamates used in the synthesis of polyurethanes. mit.edu The presence of the reactive bromomethyl group on the phenyl ring provides a handle for polymerization or for grafting the molecule onto existing polymer backbones. This could be used to introduce specific properties, such as altered solubility, thermal stability, or refractive index, into materials.

Surface Modification : The bromomethyl group is a versatile functional group that can react with various nucleophiles. This reactivity could be exploited to anchor the molecule to surfaces (e.g., silica, metal oxides), modifying their surface energy and chemical properties for applications in chromatography, sensors, or biocompatible coatings.

Ligand Design for Catalysis : The carbamate nitrogen and the carbonyl oxygen atoms have the potential to act as coordinating sites for metal ions. The structure could be elaborated into bidentate or pincer-type ligands for transition metal catalysis. The aryl backbone allows for straightforward steric and electronic tuning of the ligand, which is crucial for optimizing catalytic activity and selectivity in reactions such as cross-coupling or hydrogenation. The bromomethyl group could also be used to immobilize the resulting catalyst on a solid support, facilitating catalyst recovery and reuse.

The exploration of these applications would represent a significant expansion of the utility of the Benzyl 2-(bromomethyl)phenylcarbamate scaffold beyond its current role as a synthetic building block.

Q & A

Basic: What are the optimal synthetic routes for Benzyl 2-(bromomethyl)phenylcarbamate, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via Ullmann-type coupling or bromination of pre-functionalized benzyl carbamates . Key steps include:

  • Bromination : Direct bromination of benzyl carbamate derivatives using NN-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .
  • Coupling : Reaction of brominated intermediates with benzyl carbamates in the presence of Pd catalysts (e.g., Pd(PPh3_3)4_4) .
    Critical Factors :
  • Temperature control (60–80°C for bromination) to avoid side reactions.
  • Solvent polarity (e.g., DMF vs. THF) impacts reaction efficiency.
  • Purification via column chromatography (silica gel, hexane/EtOAc) yields >85% purity .

Basic: How is this compound characterized structurally, and what analytical techniques resolve ambiguities?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm bromomethyl (δ\delta 4.3–4.5 ppm for CH2_2Br) and carbamate (δ\delta 155–160 ppm for C=O) groups .
  • X-ray Crystallography : Resolves stereoelectronic effects, e.g., bond angles in the bromomethyl-phenyl moiety (e.g., C-Br bond length: 1.93–1.97 Å) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 334.03) .

Advanced: How does the bromomethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:
The bromomethyl group acts as a versatile electrophile in:

  • Suzuki-Miyaura Coupling : Forms C-C bonds with arylboronic acids (Pd catalysis, K2_2CO3_3 base) .
  • Nucleophilic Substitution : Reacts with amines/thiols to generate functionalized carbamates (e.g., for drug conjugates) .
    Contradiction Alert : Competing elimination (e.g., HBr loss) occurs under strong bases (e.g., NaH), requiring controlled stoichiometry .

Advanced: What biological activities have been observed for derivatives of this compound?

Methodological Answer:
Derivatives exhibit antitumor and antiviral activity:

  • Antitumor : Inhibits topoisomerase II in HeLa cells (IC50_{50} = 12.5 µM) via bromomethyl-mediated DNA intercalation .
  • Antiviral : Blocks viral protease activity in SARS-CoV-2 pseudovirus assays (EC50_{50} = 8.7 µM) .
    Data Table :
ActivityTargetIC/EC50_{50} (µM)Model SystemReference
AntitumorTopoisomerase II12.5HeLa cells
AntiviralSARS-CoV-2 protease8.7Pseudovirus assay

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Decomposes above 80°C (TGA data), releasing HBr .
  • Photostability : UV light induces cleavage of the carbamate group (HPLC monitoring recommended) .
  • Storage : Stable at -20°C in anhydrous DMSO (<1% degradation over 6 months) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Discrepancies arise from:

  • Assay Variability : Cell line specificity (e.g., HeLa vs. HEK293) affects IC50_{50} values .
  • Solubility : DMSO concentration >1% alters membrane permeability .
    Resolution :
  • Standardize assay protocols (e.g., MTT vs. ATP-luciferase).
  • Validate via orthogonal methods (e.g., SPR for binding affinity) .

Advanced: What role does this compound play in materials science?

Methodological Answer:

  • Polymer Cross-Linking : Bromomethyl group reacts with thiols in hydrogels, enhancing mechanical strength (Young’s modulus increases by 40%) .
  • Surface Functionalization : Anchors carbamate derivatives to gold nanoparticles (AFM confirms monolayer formation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.